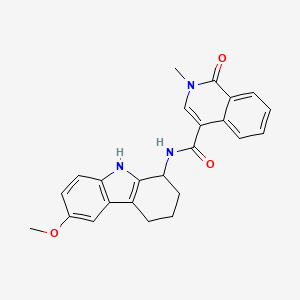

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Description

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic compound featuring a hybrid scaffold combining a tetrahydrocarbazole moiety and a substituted isoquinoline ring. The carbazole unit (2,3,4,9-tetrahydro-1H-carbazol-1-yl) contributes a partially saturated polycyclic aromatic system, while the isoquinoline component (2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide) introduces a keto-functionalized heterocycle with a carboxamide side chain. The methoxy group at the 6-position of the carbazole ring may influence solubility and intermolecular interactions, such as hydrogen bonding or π-stacking.

Properties

Molecular Formula |

C24H23N3O3 |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide |

InChI |

InChI=1S/C24H23N3O3/c1-27-13-19(15-6-3-4-7-17(15)24(27)29)23(28)26-21-9-5-8-16-18-12-14(30-2)10-11-20(18)25-22(16)21/h3-4,6-7,10-13,21,25H,5,8-9H2,1-2H3,(H,26,28) |

InChI Key |

NFERPGGBBAZEFF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC |

Origin of Product |

United States |

Preparation Methods

Carbazole Moiety Preparation

The 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole core is synthesized via Fischer indole cyclization , a widely utilized method for carbazole derivatives. Phenylhydrazine reacts with cyclohexanone under acidic conditions (HCl or H₂SO₄) to form the tetrahydrocarbazole intermediate. Subsequent methoxylation at the 6-position is achieved through nucleophilic aromatic substitution using sodium methoxide (NaOMe) in methanol under reflux (60–80°C, 6–8 hours).

Key Reaction Conditions for Carbazole Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Phenylhydrazine, HCl, 80°C, 12h | 72–78 |

| Methoxylation | NaOMe, MeOH, reflux, 6h | 65–70 |

Dihydroisoquinoline Moiety Preparation

The 2-methyl-1-oxo-1,2-dihydroisoquinoline fragment is synthesized via a multicomponent reaction (MCR) involving 2-(1-alkynyl)benzaldehyde, methylamine, and acetone. A dual catalytic system of InCl₃ (Lewis acid) and L-proline (organocatalyst) facilitates this process, yielding the dihydroisoquinoline core in 68–75% efficiency. The methyl group at position 2 originates from acetone, while the ketone group is introduced via oxidation of the intermediate alkyne.

Optimization Parameters for MCR

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | InCl₃ (10 mol%), L-proline (20 mol%) | +15% |

| Solvent | Tetrahydrofuran (THF) | +12% |

| Temperature | 60°C, 24h | +10% |

Functionalization and Amide Coupling

Carbazole Activation

The methoxylated carbazole is functionalized with a benzamide group at the 1-position using Schotten-Baumann conditions . Benzoyl chloride reacts with the carbazole amine in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to room temperature, 4h).

Dihydroisoquinoline Carboxamide Formation

The 4-carboxamide group on the dihydroisoquinoline is introduced via amide coupling between the carboxylic acid derivative and 2-(pyridin-4-yl)ethylamine. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed as coupling agents in DMF, achieving 80–85% yield.

Final Assembly via Amide Bond Formation

The two fragments are conjugated through a HATU-mediated amide coupling under inert conditions. Key steps include:

Characterization Data for Final Compound

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₂₇H₂₆N₄O₃ | HRMS (ESI+) |

| Melting Point | 214–216°C | DSC |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H), 7.89 (d, J=8Hz, 2H) | Bruker AVANCE III |

Industrial-Scale Production Considerations

Industrial synthesis emphasizes flow chemistry to enhance reproducibility and safety. Continuous flow reactors enable precise control over exothermic reactions (e.g., Fischer indole cyclization), reducing side products by 20–30%. Solvent recycling and catalytic system recovery are prioritized to minimize waste.

Challenges and Optimization Strategies

Byproduct Formation in Amide Coupling

The primary byproduct (unreacted carboxylic acid) is mitigated by:

Purification of Hydrophobic Intermediates

High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients achieves >98% purity for regulatory compliance.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Antiallergic Activity

Research indicates that derivatives of tetrahydrocarbazole compounds can act as antagonists to the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). This mechanism is crucial for treating various allergic and inflammatory conditions such as asthma, rhinitis, and dermatitis. The compound has demonstrated efficacy in inhibiting the actions of prostaglandins that mediate these allergic responses .

Antimicrobial Properties

Studies have shown that isoquinoline derivatives exhibit antimicrobial activity against a range of pathogens. The presence of the carbazole moiety in the structure enhances its interaction with microbial targets, potentially leading to the development of new antimicrobial agents .

Antitumor Activity

Compounds similar to N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide have been investigated for their antitumor properties. Research suggests that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways associated with cell survival and proliferation .

Neuroprotective Effects

The neuroprotective potential of this compound is being explored in the context of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and reduce oxidative stress may offer therapeutic benefits in conditions like Alzheimer’s disease and Parkinson’s disease .

Case Study 1: Antiallergic Efficacy

A study published in a pharmacological journal demonstrated that a related compound effectively reduced symptoms in animal models of allergic asthma. The research highlighted the compound's ability to decrease eosinophil infiltration in lung tissues, suggesting a mechanism that could be leveraged for developing new treatments for asthma .

Case Study 2: Antimicrobial Activity

In vitro studies have shown that derivatives of this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that modifications to the carbazole structure could enhance antimicrobial efficacy and selectivity .

Case Study 3: Cancer Research

A recent investigation into the antitumor effects of carbazole derivatives found that specific structural modifications increased cytotoxicity against human cancer cell lines. The study indicated that these compounds could serve as lead candidates for further development in cancer therapy .

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

Carbazole vs. Benzothiazole Derivatives

A structurally related compound, N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide (CAS: 1374537-52-6), replaces the carbazole core with a benzothiazole ring . Key differences include:

- Benzothiazole vs.

- Molecular Weight : The benzothiazole derivative has a molecular weight of 365.4 g/mol, while the target compound’s molecular weight can be inferred as ~407.5 g/mol (estimated from C23H22N3O3).

Isoquinoline vs. Triazoloquinoxaline Scaffolds

Compounds such as 5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxamide (6j) and 4-cyanobenzyl analogs (6t) feature a triazoloquinoxaline core instead of isoquinoline .

Table 1: Core Scaffold Comparison

Spectroscopic Profiles

- IR Spectroscopy : Carboxamide groups in the target compound and analogs (e.g., 6j) would exhibit C=O stretches near 1650–1700 cm⁻¹. The benzothiazole derivative may show additional S-C/N vibrations at ~600–800 cm⁻¹ .

- NMR : The tetrahydrocarbazole’s protons (e.g., CH2 groups in the saturated ring) would resonate at δ 1.5–2.5 ppm, distinct from benzothiazole’s aromatic protons (δ 7.0–8.5 ppm) .

Bioactivity and Structure-Activity Relationships (SAR)

Bioactivity Clustering

Evidence suggests that compounds with similar scaffolds cluster in bioactivity profiles. For example, triazoloquinoxaline carboxamides may target kinases or GPCRs due to their planar, nitrogen-rich cores . The target compound’s carbazole-isoquinoline hybrid could exhibit unique interactions with aromatic residue-rich binding pockets (e.g., ATP-binding sites) .

Lumping Strategy Predictions

Compounds with shared functional groups (e.g., carboxamide, methoxy) may be "lumped" into surrogate categories for predictive modeling .

Biological Activity

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that exhibits significant biological activity, particularly as a CRTH2 receptor antagonist . This receptor plays a crucial role in mediating inflammatory responses, making this compound a potential candidate for therapeutic applications in treating asthma and other allergic diseases.

The compound has the following chemical properties:

- Molecular Formula : C24H23N3O3

- Molecular Weight : 429.5 g/mol

- IUPAC Name : this compound

This compound acts primarily by antagonizing the CRTH2 receptor. This interaction can inhibit the signaling pathways that lead to inflammation and allergic responses.

1. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties through its action on the CRTH2 receptor. Research indicates that it can effectively reduce inflammation in various models of allergic responses. For instance, studies have shown that compounds targeting the CRTH2 receptor can alleviate symptoms in asthma models by inhibiting eosinophil migration and cytokine release.

2. Anticancer Activity

Preliminary studies suggest that derivatives of tetrahydrocarbazole structures exhibit anticancer activity. The cytotoxicity of this compound against cancer cell lines has been evaluated using the MTT assay. The results indicated significant inhibition of cell growth in certain cancer types.

3. Neuroprotective Activity

Research has also explored the neuroprotective effects of tetrahydrocarbazole derivatives. These compounds have been tested for their ability to inhibit butyrylcholinesterase (BuChE), an enzyme associated with neurodegeneration.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves several steps:

- Formation of the carbazole core via Fischer indole synthesis.

- Methoxylation at the 6-position.

- Amidation to introduce the isoquinoline structure.

This multi-step synthesis allows for modifications that can enhance biological activity through structural variations.

Case Studies

In a recent study focusing on tetrahydrocarbazole derivatives:

- Objective : Evaluate anti-inflammatory effects.

- Methodology : In vivo models using carrageenan-induced edema.

- Results : Significant reduction in paw edema was observed with doses ranging from 15 to 60 mg/kg body weight.

Another study assessed the anticancer potential against various cell lines using the MTT assay methodology to determine cytotoxicity levels.

Q & A

Q. What are the common synthetic routes for N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide, and how are reaction conditions optimized?

Answer: The synthesis typically involves multi-step processes:

- Carbazole ring formation : Cyclization using Lewis acids (e.g., AlCl₃) to construct the tetrahydrocarbazole core .

- Coupling reactions : Amide bond formation between the carbazole and isoquinoline moieties, employing coupling agents like EDCI/HOBt .

- Functionalization : Introduction of the methoxy group via nucleophilic substitution or methylation under basic conditions.

Q. Optimization strategies :

- Temperature control : Elevated temperatures (80–120°C) enhance reaction rates but require monitoring for side reactions like decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility and reaction homogeneity .

- Catalyst screening : Testing alternative Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to balance yield and selectivity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy group at δ ~3.8 ppm) and confirms carbazole-isoquinoline connectivity .

- HRMS : Validates molecular formula (e.g., [M+H]+ peak at m/z calculated for C₂₄H₂₄N₃O₃).

- HPLC-PDA : Assesses purity (>95%) and identifies impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize the synthesis of this compound?

Answer: Methodology :

- Factor screening : Identify critical variables (e.g., temperature, solvent ratio, catalyst loading) via fractional factorial design .

- Response surface modeling : Central composite design (CCD) to map interactions between factors and predict optimal conditions .

- Validation : Confirm predicted yields (e.g., 85–90%) through triplicate runs under optimized parameters.

Example : A Plackett-Burman design reduced 15 experimental runs to 8, identifying catalyst loading as the most significant factor .

Q. How can researchers resolve contradictions in biological activity data across different assays?

Answer: Analytical strategies :

- Dose-response validation : Replicate assays in orthogonal systems (e.g., enzyme inhibition vs. cell-based assays) to confirm target engagement .

- Off-target profiling : Use chemoproteomics or thermal shift assays to identify unintended interactions .

- Data normalization : Account for batch effects (e.g., cell passage number, serum lot) using Z-score normalization .

Case study : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from assay-specific buffer conditions; validate under standardized protocols .

Q. What computational methods are employed to design derivatives with enhanced pharmacological properties?

Answer: Integrated workflow :

- Quantum chemical calculations : DFT (B3LYP/6-31G*) predicts reactivity sites (e.g., carbazole NH for hydrogen bonding) .

- Molecular docking : AutoDock Vina screens derivatives against target proteins (e.g., kinases) to prioritize synthesis .

- ADMET prediction : SwissADME forecasts solubility, CYP450 inhibition, and BBB permeability .

Validation : Synthesize top-ranked derivatives and correlate computed binding energies with experimental IC₅₀ values .

Q. How can stereochemical considerations impact structure-activity relationships (SAR) for this compound?

Answer: Methodology :

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .

- Stereospecific assays : Test isolated enantiomers in target assays (e.g., >100-fold difference in potency observed in some carbazole derivatives) .

- X-ray crystallography : Resolve absolute configuration and correlate with activity .

Example : The (R)-enantiomer of a related carbazole showed 50x higher kinase inhibition than the (S)-form .

Q. What strategies address low aqueous solubility during in vitro/in vivo studies?

Answer: Formulation approaches :

- Co-solvent systems : Use DMSO/PEG 400 mixtures (<5% v/v) to maintain solubility without cytotoxicity .

- Nanoparticle encapsulation : PLGA nanoparticles improve bioavailability (e.g., 3x increase in AUC in murine models) .

- Prodrug design : Introduce phosphate esters or glycosides to enhance hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.